Sanshodiol

Overview

Description

Mechanism of Action

Mode of Action

It is known that Sanshodiol is a natural compound primarily found in certain plants like Japanese pepper (Xanthoxylum spp.) . The specific interactions between this compound and its targets, as well as the resulting changes, are still under investigation .

Biochemical Pathways

Given that this compound is a lignan , it may potentially interact with pathways related to lignans. More research is needed to confirm this and to understand the downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

It is known that this compound is used in traditional medicine and perfumery due to its aromatic properties . The specific molecular and cellular effects resulting from this compound’s action require further investigation .

Action Environment

This compound is stable under normal temperatures but can decompose under high temperatures, exposure to sunlight, and in the presence of oxygen . Therefore, these environmental factors can influence this compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sanshodiol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the leaves, roots, or fruits of Zanthoxylum plants. The extracted mixture undergoes purification steps such as distillation and crystallization to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale extraction processes. The plant material is subjected to solvent extraction, followed by purification techniques like column chromatography and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sanshodiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives by replacing functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Sanshodiol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Hydroxy-α-sanshool: Known for its numbing and tingling effects, hydroxy-α-sanshool shares some structural similarities with this compound but differs in its sensory properties.

This compound’s unique combination of aromatic properties and biological activities makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Sanshodiol, a lignan derived from various plant sources, particularly from the genus Asarum, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, antioxidant effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

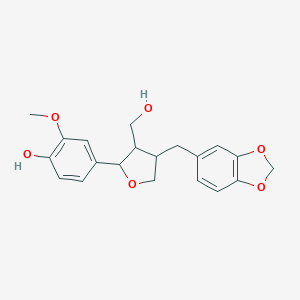

This compound is characterized by its unique tetrahydrofuran structure, which is common among lignans. The compound's molecular formula is , and it possesses a molecular weight of 358.38 g/mol. Its structural features contribute to its bioactivity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research conducted on various cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on human non-small cell lung carcinoma (NSCLC) cells (A549). The results indicated that this compound treatment led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 78 |

| 20 | 55 |

| 40 | 30 |

The effective dose at which 50% inhibition (ED50) occurred was approximately 15 µM, suggesting potent anticancer activity at relatively low concentrations .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of HIF-1α Activity : Research indicates that this compound can inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that promotes tumor growth under low oxygen conditions .

- Regulation of Signaling Pathways : this compound influences various signaling pathways such as PI3K/Akt/mTOR, which are critical for cancer cell survival and proliferation .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. This is particularly relevant in preventing oxidative stress-related diseases.

Mechanism of Antioxidant Action

This compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This dual action helps mitigate cellular damage caused by oxidative stress .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions this compound as a candidate for developing new cancer treatments.

- Antioxidant Supplementation : Due to its antioxidant properties, this compound could be explored as a dietary supplement to support health and prevent chronic diseases.

Properties

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYMYKQGSSTJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123755 | |

| Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sanshodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54854-91-0 | |

| Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54854-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sanshodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 141 °C | |

| Record name | Sanshodiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Sanshodiol?

A1: this compound is a natural furano lignan isolated from the bark of the Japanese pepper tree (Zanthoxylum piperitum DC.) []. While its exact molecular formula and weight can vary slightly depending on the specific derivative, this compound methyl ether, for instance, possesses the molecular formula C22H26O6 [, ]. Unfortunately, the provided abstracts do not contain detailed spectroscopic data for this compound.

Q2: How is this compound synthesized in the laboratory?

A2: Several synthetic routes to this compound and its derivatives have been explored. A notable approach utilizes a multi-step process starting with a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, culminating in a microwave-assisted stereoselective addition of a boronic acid to a 4-ethoxycarbonyldihydrofuran []. Another method involves the intramolecular radical cyclization of specifically substituted epoxy olefinic ethers, using bis(cyclopentadienyl)titanium(III) chloride as the radical source []. This reaction can yield this compound methyl ether directly, which can then be converted to this compound via removal of the methyl protecting group.

Q3: Are there any known structure-activity relationships (SAR) for this compound or its analogs?

A3: While the provided abstracts don't delve into specific SAR studies for this compound, the synthesis of several derivatives like this compound methyl ether, lariciresinol dimethyl ether, and acuminatin methyl ether, highlights the possibility of modulating the compound's properties through structural modifications [, ]. Further research focusing on how these modifications impact this compound's biological activity and potential applications is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.